2,5-Pyrrolidinedione, 3-chloro-1-[2-(1H-indol-3-yl)ethyl]-
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Overview
Description
2,5-Pyrrolidinedione, 3-chloro-1-[2-(1H-indol-3-yl)ethyl]- is a compound that features a pyrrolidinedione core with a chloro substituent and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-chloro-1-[2-(1H-indol-3-yl)ethyl]- typically involves the reaction of 3-chloro-2,5-pyrrolidinedione with an indole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 3-chloro-1-[2-(1H-indol-3-yl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydrogenated pyrrolidinedione compounds.
Substitution: Various substituted pyrrolidinedione derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Pyrrolidinedione, 3-chloro-1-[2-(1H-indol-3-yl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 3-chloro-1-[2-(1H-indol-3-yl)ethyl]- involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro substituent can enhance the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Pyrrolidinedione, 1-ethyl-
- 2,5-Pyrrolidinedione, 3-ethyl-1,3-dimethyl-
- 2,5-Pyrrolidinedione, 1-hydroxy-
Uniqueness
2,5-Pyrrolidinedione, 3-chloro-1-[2-(1H-indol-3-yl)ethyl]- is unique due to the presence of both a chloro substituent and an indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
62002-98-6 |
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Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
3-chloro-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-7-13(18)17(14(11)19)6-5-9-8-16-12-4-2-1-3-10(9)12/h1-4,8,11,16H,5-7H2 |
InChI Key |
IVTIIWYMYMYFQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CNC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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